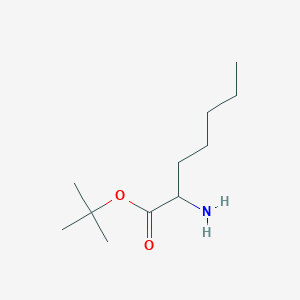

Tert-butyl 2-aminoheptanoate

Description

General Overview of α-Amino Acid Esters as Synthetic Building Blocks

α-Amino acid esters are derivatives of amino acids where the carboxylic acid group is converted into an ester. This modification is significant in synthetic organic chemistry for several reasons. The ester group serves as a protecting group for the carboxylic acid, preventing it from undergoing unwanted reactions during a multi-step synthesis. This protection allows chemists to selectively perform reactions on other parts of the molecule, such as the amino group or the side chain.

These esters are widely used in the synthesis of peptides, where amino acids are linked together in a specific sequence. ontosight.ai They are also key intermediates in the creation of a diverse array of organic compounds, including unnatural amino acids, heterocyclic compounds, and chiral ligands for asymmetric catalysis. organic-chemistry.orgorganic-chemistry.orgacs.org The reactivity of α-amino acid esters can be tuned by varying the ester group, influencing factors like steric hindrance and electronic effects, which in turn affects the outcome of chemical reactions. rsc.org

Role of Tert-butyl Esters in Amino Acid Chemistry

Among the various types of esters used in amino acid chemistry, tert-butyl esters hold a special place. The bulky tert-butyl group provides excellent steric protection for the carboxyl group, preventing unintended reactions. ontosight.ai A key advantage of tert-butyl esters is their stability under a wide range of reaction conditions, yet they can be selectively removed under acidic conditions, a process known as deprotection. This orthogonality in protecting group strategy is a cornerstone of modern peptide synthesis and complex molecule construction. researchgate.net

The use of tert-butyl esters often improves the solubility of the amino acid derivative in organic solvents, facilitating reactions in non-aqueous media. chemimpex.com This property is particularly valuable in solid-phase peptide synthesis (SPPS), a widely used technique for creating long peptide chains. chemimpex.com Furthermore, the stability of amino acid tert-butyl esters as free bases allows for their storage and use in this form, offering an advantage over less stable esters. researchgate.net

Historical Context of α-Amino Acid Derivative Utilization in Synthesis

The utilization of amino acid derivatives in synthesis has a rich history intertwined with the development of peptide chemistry and the broader field of organic synthesis. Early work in the 20th century focused on understanding the structure of proteins and developing methods to synthesize small peptides. The introduction of protecting groups, such as the benzyloxycarbonyl (Cbz) group by Max Bergmann and Leonidas Zervas in 1932, was a pivotal moment.

The development of various ester protecting groups, including tert-butyl esters, further expanded the synthetic chemist's toolkit. The work of George W. Anderson and Francis M. Callahan in the 1960s described the synthesis and utility of tert-butyl esters of amino acids and peptides, highlighting their advantages in avoiding side reactions commonly encountered with other esters. researchgate.netacs.org Over the decades, the repertoire of amino acid derivatives and synthetic methodologies has grown exponentially, enabling the synthesis of increasingly complex and biologically significant molecules. amerigoscientific.com The evolution of these synthetic tools has been driven by the need for more efficient, selective, and environmentally friendly chemical processes. nih.gov

Chemical and Physical Properties of Tert-butyl 2-aminoheptanoate

| Property | Value |

| Molecular Formula | C11H23NO2 |

| Molecular Weight | 201.31 g/mol aksci.com |

| CAS Number | 1543649-24-6 aksci.com |

This table is interactive. Click on the headers to sort.

Research Findings on this compound

While specific research focusing solely on this compound is not extensively documented in publicly available literature, its properties and reactivity can be inferred from the well-established chemistry of other α-amino acid tert-butyl esters. Research in this area generally focuses on the synthesis of various amino acid esters and their application as intermediates.

For instance, methods for the preparation of tert-butyl amino acid esters often involve the reaction of a protected amino acid with tert-butanol (B103910) in the presence of a catalyst. researchgate.net One common method involves the use of isobutylene (B52900) and an acid catalyst. researchgate.net These synthetic routes are designed to be high-yielding and compatible with a variety of amino acid side chains.

The primary application of compounds like this compound is as a building block in the synthesis of more complex molecules. For example, it could be used in the synthesis of peptides containing a 2-aminoheptanoate residue. The tert-butyl ester protects the carboxylic acid during peptide coupling reactions, and can then be removed to allow for further chain elongation. researchgate.net It may also serve as a precursor in the synthesis of various other organic molecules where the 2-aminoheptanoate moiety is a key structural feature.

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl 2-aminoheptanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H23NO2/c1-5-6-7-8-9(12)10(13)14-11(2,3)4/h9H,5-8,12H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOAZWOVBJZCWCM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(C(=O)OC(C)(C)C)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H23NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Stereoselective and Asymmetric Synthesis of Tert Butyl 2 Aminoheptanoate Analogues

Enantioselective Synthesis Strategies

Enantioselective synthesis aims to produce a single enantiomer of a chiral compound. For α-amino esters, this involves creating the stereocenter at the α-carbon with a high degree of enantiomeric excess (ee). This is primarily achieved through the use of chiral auxiliaries or catalytic asymmetric reactions.

The development of enantioenriched α-amino esters is a topic of intense investigation. rsc.org Strategies often involve metal-catalyzed or organocatalytic asymmetric reactions, which provide efficient access to these valuable building blocks. rsc.orgnih.gov

Chiral Auxiliaries: A chiral auxiliary is an enantiomerically pure compound that is temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter is formed, the auxiliary is removed. For the synthesis of α-amino acid analogues, chiral N-sulfinyl imines derived from glyoxylate (B1226380) esters serve as effective radical acceptors. nih.govchemrxiv.org The chiral-at-sulfur N-sulfinyl group acts as a potent chiral auxiliary, enabling the synthesis of β-branched unnatural amino acids with excellent stereoselectivity. nih.gov

Catalytic Asymmetric Reactions: These methods utilize a small amount of a chiral catalyst to generate a large amount of an enantiomerically enriched product. This approach is often more atom-economical than using stoichiometric chiral auxiliaries.

Metal Catalysis: Transition-metal-catalyzed reactions are powerful for constructing C-C bonds with simultaneous generation of stereocenters. nih.gov For instance, palladium(II) complexes have been used to catalyze the asymmetric arylation of α-keto imines, yielding chiral α-amino ketones which are precursors to α-amino acids. nih.gov Similarly, chiral Ni(II) complexes of Schiff bases derived from glycine (B1666218) can be alkylated to produce various α-amino acids with high enantioselectivity. nih.gov

Organocatalysis: This sub-field uses small, chiral organic molecules as catalysts, avoiding the need for potentially toxic or expensive metals. Chiral phosphoric acids have been shown to catalyze the asymmetric N–H insertion reaction of sulfoxonium ylides with aryl amines, providing access to α-aryl glycines with excellent enantiocontrol. rsc.org Another approach involves chiral aldehyde catalysis, where catalysts derived from BINOL can activate N-unprotected amino esters for asymmetric α-functionalization. frontiersin.org For example, a biomimetic approach using a centrally chiral pyridoxal (B1214274) catalyst was developed for the α-C allylic alkylation of N-unprotected α-substituted amino acid esters, producing α-quaternary chiral glutamic acid derivatives in high yields and excellent enantioselectivities (up to 96% ee). acs.org

| Catalyst/Auxiliary Type | Reaction | Key Features | Reported Enantioselectivity | Source |

|---|---|---|---|---|

| Chiral Phosphoric Acid | Organocatalytic N-H Insertion | Metal-free, safe alternative to diazo compounds. | Excellent enantiocontrol | rsc.org |

| Centrally Chiral Pyridoxal | Organocatalytic α-C Allylic Alkylation | Biomimetic carbonyl catalysis for N-unprotected amino esters. | Up to 96% ee | acs.org |

| Chiral Pd(II) Complex | Asymmetric Arylation of α-Keto Imines | Efficient construction of C-C bonds with high optical purity. | Good enantioselectivities | nih.gov |

| Chiral N-Sulfinyl Imine | Radical Addition (Auxiliary) | Effective for β-branched unnatural amino acids. | >95:5 dr | nih.gov |

| Chiral Ni(II) Complexes | Asymmetric Alkylation | Uses Schiff bases of glycine or alanine (B10760859). | Up to 98% ee | nih.gov |

Diastereoselective synthesis involves reactions that favor the formation of one diastereomer over others. In the context of amino acid synthesis, this often involves reacting a prochiral enolate or its equivalent with a chiral electrophile, or vice versa.

A prominent strategy involves the use of chiral auxiliaries, such as the previously mentioned chiral N-sulfinyl imines. nih.gov In these systems, a radical precursor (derived from an aliphatic alcohol) adds to a chiral glyoxylate-derived N-sulfinyl imine. The pre-existing stereocenter on the sulfur atom directs the approach of the incoming radical, leading to the formation of one diastereomer preferentially. This method has been reported to provide β-branched unnatural amino acids with excellent stereoselectivity, achieving diastereomeric ratios (dr) greater than 95:5. nih.gov

Another example is the asymmetric addition of α-amino esters to Morita–Baylis–Hillman (MBH) adducts. acs.org Using a chiral pyridoxal catalyst, the reaction between N-unprotected α-monosubstituted amino esters and MBH acetates proceeds with high diastereoselectivity (>20:1 dr) to form enantioenriched α-quaternary chiral glutamic acid esters. acs.org The catalyst and substrate form a chiral imine intermediate, which then reacts in a highly diastereoselective manner. acs.org

Control of Stereochemistry at the Alpha-Carbon

The absolute configuration of the α-carbon in amino acids is crucial, with most naturally occurring proteinogenic amino acids possessing the L-configuration (or S-configuration, with few exceptions). bbk.ac.ukucsb.edu Controlling this stereocenter is the central challenge in the asymmetric synthesis of analogues like tert-butyl 2-aminoheptanoate.

The stereochemical outcome is dictated by the chiral environment created during the key bond-forming step.

In Catalytic Reactions: The chiral catalyst is designed to create a sterically and electronically differentiated space around the reactive center. For example, in the α-functionalization of amino esters using chiral BINOL aldehyde catalysts, the catalyst forms an imine with the amino ester. frontiersin.org Deprotonation generates a 2-aza-allylic anion intermediate. The bulky groups on the chiral BINOL backbone block one face of this planar intermediate, forcing the electrophile to attack from the less hindered face, thus determining the stereochemistry at the α-carbon. frontiersin.org

With Chiral Auxiliaries: A chiral auxiliary physically blocks one of two possible trajectories of attack on an achiral substrate. ankara.edu.tr The temporary stereocenter introduced by the auxiliary directs the formation of the new stereocenter at the α-position. The resulting diastereomers can then be separated, and the auxiliary cleaved to yield the enantiomerically enriched product.

The choice of catalyst, ligand, auxiliary, and reaction conditions are all critical parameters that are optimized to achieve the highest possible stereocontrol at the alpha-carbon.

Synthesis of Specific Stereoisomers (e.g., (2S)-Isomers)

The synthesis of specific stereoisomers, particularly the (2S)- or L-isomers that are common in nature, is a primary goal. bbk.ac.uk Methodologies are often tailored to produce this configuration.

Chiral Pool Synthesis: This approach utilizes readily available, enantiopure natural products, such as L-amino acids, as starting materials. ankara.edu.tr For instance, a synthesis could start from a natural L-amino acid like L-glutamic acid or L-aspartic acid, and through a series of stereoconservative or stereospecific reactions, be converted into the target (2S)-tert-butyl 2-aminoheptanoate analogue.

Asymmetric Catalysis: Many catalytic systems are designed specifically for accessing (S)-amino acid derivatives. The enantioselectivity is determined by the specific enantiomer of the chiral catalyst or ligand used. For example, in the synthesis of α,α-disubstituted amino acids using chiral tridentate ligands with Ni(II), the reaction of the complex derived from alanine with an electrophile afforded the desired product with 98% ee, where the stereochemistry was dictated by the chiral ligand. nih.gov Similarly, the synthesis of tert-butyl (1S)-2-hydroxy-1-phenylethylcarbamate, a precursor for other chiral molecules, starts from (S)-Phenylglycine, preserving the S-stereocenter throughout the reaction sequence. orgsyn.org

Auxiliary-Mediated Synthesis: The choice of the auxiliary's chirality determines the final product's stereochemistry. For example, using a specific enantiomer of an N-sulfinyl auxiliary will lead to the preferential formation of the corresponding (S)- or (R)-amino acid derivative. nih.gov

| Methodology | Starting Material/Catalyst | Key Transformation | Stereochemical Rationale | Source |

|---|---|---|---|---|

| Asymmetric Alkylation | Chiral Ni(II) complex of Alanine-Schiff Base | Alkylation of the α-carbon | The chiral ligand environment directs the alkylating agent to one face of the enolate. | nih.gov |

| Organocatalysis | Chiral BINOL-derived Aldehyde | α-functionalization of N-unprotected amino esters | Face-selective attack on a 2-aza-allylic anion intermediate controlled by the catalyst's chirality. | frontiersin.org |

| Chiral Pool | (S)-Phenylglycine | Reduction and protection | The inherent stereochemistry of the starting material is retained. | orgsyn.org |

| Organocatalysis | Chiral Pyridoxal | Asymmetric conjugate addition | Formation of a chiral imine intermediate which undergoes diastereoselective addition. | acs.org |

Derivatization and Functionalization of Tert Butyl 2 Aminoheptanoate

Amide Bond Formation and Peptide Coupling Reactions

The primary amino group of tert-butyl 2-aminoheptanoate allows it to act as the N-terminal component in the formation of amide bonds, a cornerstone of peptide synthesis. This reaction, known as peptide coupling, involves the reaction of the amine with a carboxylic acid that has been "activated" to facilitate the formation of the amide linkage.

The process generally involves the use of specific reagents that convert the carboxylic acid's hydroxyl group into a better leaving group, making the carbonyl carbon more susceptible to nucleophilic attack by the amino group of this compound. A wide array of coupling reagents has been developed to promote this reaction efficiently, minimizing side reactions and preventing racemization at the stereocenter of the amino acid components. jpt.com

Common classes of coupling reagents include:

Carbodiimides: Reagents like Dicyclohexylcarbodiimide (DCC) and Diisopropylcarbodiimide (DIC) are frequently used. peptide.com They react with the carboxylic acid to form a highly reactive O-acylisourea intermediate. The addition of additives such as 1-Hydroxybenzotriazole (HOBt) or its aza-analogs (HOAt) can suppress racemization and improve coupling efficiency. peptide.com

Phosphonium (B103445) Salts: Reagents such as (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBOP) are known for their high efficiency and rapid reaction times. bachem.com They activate the carboxylic acid by forming an active OBt ester.

Aminium/Uronium Salts: This class includes reagents like HBTU, TBTU, and HATU. These reagents are highly effective and generate active esters that readily react with amines. peptide.combachem.com HATU, which generates a more reactive OAt ester, is particularly effective for sterically hindered couplings.

The choice of coupling reagent and reaction conditions depends on factors such as the steric hindrance of the coupling partners and the need to preserve stereochemical integrity.

Table 1: Common Peptide Coupling Reagents

| Reagent Class | Example Reagents | Activating Mechanism | Key Characteristics |

|---|---|---|---|

| Carbodiimides | DCC, DIC, EDC | Formation of O-acylisourea intermediate | Widely used; often requires additives (e.g., HOBt) to minimize racemization. peptide.com |

| Phosphonium Salts | PyBOP, PyAOP | Formation of activated phosphonium esters | High coupling efficiency; byproducts are generally less hazardous than some alternatives. bachem.com |

| Aminium/Uronium Salts | HBTU, TBTU, HATU, COMU | Formation of activated aminium/uronium esters | Very efficient with rapid reaction times; HATU is highly effective for difficult couplings. peptide.combachem.com |

Transformations Involving the Amino Group

Beyond peptide coupling, the amino group of this compound can undergo various other transformations. Direct acylation can be achieved by reacting it with activated carboxylic acid derivatives.

N-Hydroxysuccinimide (NHS) Esters: NHS esters are highly reactive acylating agents commonly used for the modification of primary amines. researchgate.netlumiprobe.com The reaction proceeds via nucleophilic attack of the amino group on the ester carbonyl, displacing the N-hydroxysuccinimide leaving group to form a stable amide bond. This reaction is highly pH-dependent, with an optimal pH range of 8.3-8.5 to ensure the amino group is deprotonated and thus nucleophilic. lumiprobe.cominterchim.fr

Carboxylic Acids: In the absence of coupling reagents, direct reaction with a carboxylic acid to form an amide typically requires high temperatures to drive off water, which can lead to decomposition or side reactions. Therefore, activation of the carboxylic acid is the preferred method for forming amides under milder conditions.

Carbonyls (Aldehydes and Ketones): The primary amine can react with aldehydes and ketones in a nucleophilic addition reaction. This initially forms an unstable carbinolamine intermediate, which then dehydrates to form an imine, also known as a Schiff base. khanacademy.org

The reaction between the primary amino group of this compound and an aldehyde or a ketone results in the formation of a Schiff base, a compound containing a carbon-nitrogen double bond (C=N). researchgate.netnih.gov This condensation reaction is typically reversible and is often carried out with the removal of water to drive the equilibrium toward the imine product. nih.gov

The general mechanism involves two key steps:

Nucleophilic Addition: The lone pair of electrons on the nitrogen atom of the amino group attacks the electrophilic carbonyl carbon of the aldehyde or ketone. This forms a tetrahedral intermediate known as a carbinolamine or hemiaminal. khanacademy.org

Dehydration: The carbinolamine is then protonated on the oxygen, and a molecule of water is eliminated, leading to the formation of the C=N double bond of the imine. researchgate.net

Schiff bases derived from amino acid esters are significant in coordination chemistry and as intermediates for the synthesis of other complex molecules. researchgate.netscirp.org

Table 2: Reactivity of the Amino Group

| Reagent Type | Functional Group | Product | Key Conditions |

|---|---|---|---|

| NHS Ester | R-CO-O-NHS | Amide (R-CO-NH-...) | pH 8.3-8.5, aqueous or mixed solvents. lumiprobe.com |

| Aldehyde | R'-CHO | Imine/Schiff Base (R'-CH=N-...) | Removal of water (e.g., azeotropic distillation or desiccants). nih.gov |

| Ketone | R'-CO-R'' | Imine/Schiff Base (R'R''C=N-...) | Removal of water. nih.gov |

Modifications at the Ester Moiety

The tert-butyl ester group serves as a robust protecting group for the carboxylic acid functionality, but it can also be transformed or removed when necessary.

The tert-butyl ester of 2-aminoheptanoate can be reduced to the corresponding primary alcohol, 2-aminoheptan-1-ol. However, tert-butyl esters are generally resistant to reduction by mild hydride reagents like sodium borohydride (B1222165) (NaBH₄). Stronger reducing agents are required for this transformation.

Lithium aluminum hydride (LAH) is a powerful and non-selective reducing agent capable of reducing esters, including tert-butyl esters, to primary alcohols. harvard.edu The reaction is typically carried out in an anhydrous ethereal solvent such as tetrahydrofuran (B95107) (THF) or diethyl ether. Careful workup procedures are necessary to quench the excess LAH and hydrolyze the resulting aluminum alkoxide complex to liberate the alcohol product. harvard.edu

The tert-butyl group can be exchanged for other alkyl groups through a process called transesterification. This reaction is typically catalyzed by a strong acid and involves treating the tert-butyl ester with a large excess of another alcohol (e.g., methanol (B129727) or ethanol). The equilibrium is driven towards the new ester by the high concentration of the reagent alcohol.

Alternatively, the tert-butyl ester can be converted into other functional groups. For instance, treatment with thionyl chloride (SOCl₂) can convert tert-butyl esters into the corresponding acid chlorides. organic-chemistry.org This acid chloride is a highly reactive intermediate that can then be reacted with various nucleophiles, such as alcohols or amines, to form a wide range of new esters or amides under mild conditions. bohrium.com This two-step process provides a versatile route for modifying the ester moiety without directly relying on transesterification. bohrium.com

Table 3: Transformations of the Ester Moiety

| Transformation | Reagent(s) | Product | Notes |

|---|---|---|---|

| Reduction | 1. Lithium Aluminum Hydride (LAH)2. Aqueous Workup | Primary Alcohol | Requires a strong, non-selective reducing agent. harvard.edu |

| Transesterification | R'-OH (excess), Acid Catalyst (e.g., H₂SO₄) | New Ester (R'-O-...) | Equilibrium-driven process. |

| Conversion to Acid Chloride | Thionyl Chloride (SOCl₂) | Acid Chloride | Creates a reactive intermediate for further functionalization. organic-chemistry.org |

Introduction of Additional Functionalities

The derivatization of this compound allows for the introduction of new functional groups, enabling its potential use as a versatile building block in the synthesis of more complex molecules. The primary amino group and the tert-butyl ester moiety serve as key handles for chemical modification. The amino group can readily undergo reactions such as acylation, alkylation, and arylation to form amides, secondary or tertiary amines, and sulfonamides. The tert-butyl ester can be deprotected under acidic conditions to reveal a carboxylic acid, which can then be coupled with amines or alcohols. This dual functionality makes it a candidate for incorporation into larger molecular scaffolds designed for specific biological applications.

Use as Linkers in PROTAC Synthesis

Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein. A critical component of a PROTAC is the linker, which connects the ligand that binds the target protein to the ligand that binds the E3 ligase. The nature, length, and composition of this linker are crucial for the efficacy of the PROTAC.

A review of scientific literature does not currently provide specific examples or detailed research findings on the use of this compound as a linker in the synthesis of PROTACs. While aliphatic chains are common components of PROTAC linkers, and amino esters are used as building blocks, the specific application of this compound for this purpose has not been documented in published research.

Coupling in Chelator Development

Chelators are chemical compounds that can form multiple bonds to a single metal ion, effectively sequestering it. They are essential in various applications, including medical imaging, therapy (for heavy metal poisoning), and as components of radiopharmaceuticals. The development of new chelators often involves coupling bifunctional molecules that contain a metal-binding motif and a separate reactive group for conjugation to a carrier molecule, such as a peptide or antibody.

There is no scientific literature available that documents the specific use of this compound in the development and coupling of chelators. Although amino acids and their esters are sometimes employed as foundational structures or for conjugation in this field, the application of this compound for chelator synthesis has not been reported.

Applications in Advanced Organic and Peptide Synthesis

Building Block for Peptide Synthesis and Peptidomimetics

The primary application of tert-butyl 2-aminoheptanoate in this domain lies in its utility as a non-canonical amino acid for incorporation into peptide chains and the synthesis of peptidomimetics. The tert-butyl ester provides a robust protecting group for the carboxylic acid functionality, which is crucial during the stepwise assembly of peptides.

Solid-Phase Peptide Synthesis (SPPS) is a cornerstone of modern peptide chemistry, enabling the efficient and automated synthesis of peptides. bachem.com The process involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble solid support. bachem.compeptide.com A widely used strategy in SPPS is the Fmoc/tBu approach, where the Nα-amino group is temporarily protected by the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group, and reactive side chains are protected by acid-labile groups, often based on the tert-butyl (tBu) moiety. nih.govpeptide.comnih.gov

This compound, with its inherent tert-butyl ester, is well-suited for this methodology. The tert-butyl group is stable to the basic conditions (typically piperidine) used for Fmoc deprotection during each cycle of the synthesis. peptide.com It remains intact throughout the chain assembly and is cleaved at the final step of the synthesis when the peptide is released from the solid support using strong acidic conditions, such as trifluoroacetic acid (TFA). peptide.compeptide.com This orthogonality of protecting groups is a fundamental principle of successful SPPS. peptide.compeptide.com

The incorporation of a non-proteinogenic amino acid like 2-aminoheptanoate can be strategically employed to modify the physicochemical properties of the resulting peptide, such as its hydrophobicity, conformational preference, and enzymatic stability.

| Synthesis Stage | Protecting Group | Cleavage Condition | Role of Tert-butyl Group |

| Nα-Amine Protection | Fmoc | Base (e.g., Piperidine) | Stable |

| Carboxyl Group Protection | Tert-butyl ester | Strong Acid (e.g., TFA) | Protects C-terminus |

| Side Chain Protection | Acid-labile (e.g., tBu) | Strong Acid (e.g., TFA) | Protects reactive side chains |

| Peptide Cleavage | N/A | Strong Acid (e.g., TFA) | Cleaved |

Chirality is a critical aspect of pharmaceutical and biological sciences, as the enantiomers of a molecule can exhibit vastly different biological activities. nih.gov The synthesis of enantiomerically pure amino acid derivatives is therefore of significant importance. This compound can serve as a scaffold for the synthesis of various chiral amino acid derivatives. The amino and carboxyl groups can be selectively protected and modified to introduce new functionalities and stereocenters.

For instance, the tert-butyl ester group can be retained while the amino group is derivatized, or the amino group can be protected (e.g., with a Boc group) to allow for transformations at the α-carbon. The development of biocatalytic processes and asymmetric synthesis methodologies allows for the production of single enantiomers of such derivatives, which are valuable intermediates in drug discovery. nih.gov

Intermediates in Complex Molecule Synthesis

Beyond peptide chemistry, this compound is a valuable intermediate in the total synthesis of complex natural products and the construction of heterocyclic systems.

Natural products remain a significant source of inspiration for the development of new therapeutic agents. nih.gov The total synthesis of these often complex molecules is a major driver in the advancement of organic chemistry. Amino acids and their derivatives are frequently used as chiral building blocks in these synthetic endeavors. nih.gov The heptanoate (B1214049) chain of this compound provides a flexible carbon backbone that can be elaborated and cyclized to form various carbocyclic and heterocyclic ring systems found in natural products. The tert-butyl ester and amino functionalities offer convenient handles for further chemical transformations.

One of the notable applications of derivatives of 2-aminoheptanoate is in the synthesis of substituted proline and pyrrolidine rings. Proline and its derivatives are unique amino acids that play crucial roles in the structure and function of peptides and proteins and are also important components of many natural products and pharmaceuticals. nih.gov

Research has demonstrated the synthesis of enantiopure 5-tert-butylprolines starting from derivatives of glutamic acid. A key intermediate in this synthesis is a δ-oxo-α-aminoheptanoate derivative. acs.org Specifically, methyl δ-oxo-α-[N-(PhF)amino]heptanoates were used to synthesize (2S,5R)- and (2R,5S)-N-(BOC)-5-tert-butylprolines. acs.org This highlights the utility of the 2-aminoheptanoate backbone as a precursor for the construction of the pyrrolidine ring. The synthetic sequence typically involves an intramolecular reductive amination of the δ-oxo-α-aminoheptanoate to form the cyclic proline structure. acs.org The tert-butyl ester of 2-aminoheptanoate would be a suitable starting material for similar synthetic strategies.

The general approach for the synthesis of substituted pyrrolidines from γ-nitroketones involves a reductive cyclization, which is a widely used method. nih.gov While not a direct application of this compound, this demonstrates the importance of linear precursors for the construction of such heterocyclic systems.

| Heterocycle | Precursor Type | Key Reaction | Relevance of 2-Aminoheptanoate |

| 5-tert-butylproline | δ-oxo-α-aminoheptanoate | Intramolecular Reductive Amination | The heptanoate backbone provides the necessary carbon chain for cyclization. |

| Substituted Pyrrolidines | γ-nitroketones | Reductive Cyclization | Demonstrates the general principle of using linear precursors for heterocyclic synthesis. |

Development of New Synthetic Pathways and Methodologies

The unique reactivity and structural characteristics of compounds like this compound can also drive the development of novel synthetic methodologies. For example, its use as a non-canonical amino acid in peptide synthesis can lead to new strategies for creating peptides with tailored properties. Furthermore, its application as a precursor in the synthesis of complex molecules can inspire the development of new cyclization reactions and asymmetric transformations. The continuous exploration of the synthetic potential of such building blocks is essential for the advancement of organic synthesis.

Role in Multistep Organic Transformations

The incorporation of this compound into multistep synthetic sequences is primarily driven by the protective nature of the tert-butyl ester group. In the synthesis of complex molecules, such as peptides or other natural products, it is often necessary to selectively mask certain functional groups to prevent unwanted side reactions. The tert-butyl group provides a robust shield for the carboxylic acid functionality of the amino acid, allowing chemists to perform a variety of chemical modifications on other parts of the molecule without affecting the protected acid.

The stability of the tert-butyl ester under a wide range of reaction conditions, including those that are basic or nucleophilic, makes it an ideal choice for lengthy synthetic campaigns. For instance, in the construction of a peptide chain, the amino group of this compound can be coupled with another amino acid. The tert-butyl ester remains intact during this coupling process and subsequent deprotection of the newly formed peptide's N-terminus, allowing for the sequential addition of more amino acids.

The removal of the tert-butyl protecting group is typically achieved under acidic conditions, a process that is often orthogonal to the deprotection of other common protecting groups used in peptide synthesis, such as the Fmoc (9-fluorenylmethyloxycarbonyl) or Cbz (carboxybenzyl) groups. This orthogonality is a cornerstone of modern synthetic strategy, enabling the selective deprotection of specific functional groups at different stages of a synthesis.

While specific research detailing extensive multistep transformations solely focused on this compound is not widely documented in publicly available literature, the principles governing its use are well-established within the broader context of tert-butyl protected amino acids in organic synthesis. These compounds are frequently employed as intermediates in the synthesis of pharmaceutically active compounds and other complex organic molecules.

Contribution to Chemoselective Reactions

Chemoselectivity, the ability to react with one functional group in the presence of others, is a critical aspect of modern organic synthesis. The tert-butyl ester of this compound plays a significant role in directing the chemoselectivity of reactions involving this molecule.

The steric bulk of the tert-butyl group can influence the approach of reagents to nearby reactive sites, thereby favoring certain reaction outcomes over others. For example, in reactions involving the amino group of this compound, the bulky ester can prevent or hinder reactions at adjacent positions, leading to a higher degree of selectivity.

Furthermore, the electronic properties of the tert-butyl ester can modulate the reactivity of the amino group. The ester group is electron-withdrawing, which can decrease the nucleophilicity of the nearby amino group. This modulation of reactivity can be exploited to achieve chemoselective transformations where a less reactive amine is desired to avoid side reactions with other, more reactive nucleophiles present in the reaction mixture.

A key aspect of the chemoselectivity afforded by the tert-butyl ester is its stability to a variety of reagents that would typically react with other types of esters, such as methyl or ethyl esters. For instance, saponification (hydrolysis under basic conditions) of a methyl or ethyl ester can be readily achieved, while the tert-butyl ester is generally resistant to such conditions. This allows for the selective manipulation of other ester functionalities within a molecule containing a this compound unit.

While specific, documented examples of chemoselective reactions focusing exclusively on this compound are not prevalent in the available scientific literature, the principles of using bulky ester protecting groups to control chemoselectivity are a fundamental concept in organic synthesis. The application of these principles to this compound allows synthetic chemists to design and execute complex synthetic routes with a high degree of precision and control.

Spectroscopic and Analytical Characterization Techniques for α Amino Acid Esters

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. For α-amino acid esters, ¹H NMR, ¹³C NMR, and two-dimensional NMR experiments are routinely employed to assign the structure.

Proton NMR (¹H NMR) analysis provides information on the number of different types of protons, their chemical environments, and their proximity to other protons. In an α-amino acid ester like tert-butyl 2-aminoheptanoate, distinct signals are expected for the tert-butyl group, the protons along the heptanoate (B1214049) alkyl chain, the α-proton, and the amine protons.

The tert-butyl group protons characteristically appear as a sharp, intense singlet due to their equivalence and isolation from other protons, typically in the upfield region of the spectrum around 1.2-1.5 ppm. nih.govresearchgate.net The protons of the pentyl side chain (C3 to C7) produce a series of multiplets. The terminal methyl group (H-7) typically appears as a triplet around 0.9 ppm, while the methylene (B1212753) protons (H-3 to H-6) resonate in the 1.2-1.7 ppm range. The α-proton (H-2), being adjacent to both the amino group and the ester carbonyl, is deshielded and appears further downfield, generally between 3.3 and 4.1 ppm. orgchemboulder.com The signal for the amino (-NH₂) protons is often a broad singlet, and its chemical shift is highly dependent on solvent, concentration, and temperature.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| H-7 (-CH₃) | ~0.9 | Triplet (t) | 3H |

| H-4, H-5, H-6 (-(CH₂)₃-) | ~1.2-1.4 | Multiplet (m) | 6H |

| H-3 (-CH₂-) | ~1.4-1.7 | Multiplet (m) | 2H |

| -C(CH₃)₃ | ~1.45 | Singlet (s) | 9H |

| -NH₂ | Variable (Broad) | Singlet (s) | 2H |

Note: Data is predicted based on typical values for similar functional groups and may vary based on solvent and experimental conditions.

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. In a typical proton-decoupled ¹³C NMR spectrum, each unique carbon atom gives a single peak. For this compound, distinct signals are expected for the carbonyl carbon, the carbons of the tert-butyl group, the α-carbon, and the carbons of the alkyl side chain.

The ester carbonyl carbon is the most deshielded, appearing significantly downfield in the range of 170-175 ppm. rsc.org The quaternary carbon of the tert-butyl group is typically found around 80-82 ppm, while its three equivalent methyl carbons produce an intense signal around 28 ppm. nih.gov The α-carbon, attached to the nitrogen atom, resonates around 55-60 ppm. The carbons of the pentyl side chain appear in the upfield region, with the terminal methyl carbon (C-7) resonating at approximately 14 ppm and the methylene carbons (C-3 to C-6) appearing between 22 and 35 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-1 (-C=O) | ~173 |

| -C (CH₃)₃ | ~81 |

| C-2 (α-CH) | ~57 |

| C-3 (-CH₂-) | ~34 |

| -C(C H₃)₃ | ~28 |

| C-5 (-CH₂-) | ~29 |

| C-4 (-CH₂-) | ~25 |

| C-6 (-CH₂-) | ~22 |

Note: Data is predicted based on typical values for similar functional groups and may vary based on solvent and experimental conditions.

COSY (Correlation Spectroscopy) : This experiment identifies protons that are coupled to each other, typically on adjacent carbons. sdsu.edu For this compound, a COSY spectrum would show correlations between H-2 and the H-3 protons, H-3 and H-4, and so on, confirming the connectivity of the entire heptanoate chain. The singlet from the tert-butyl group would show no cross-peaks.

HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates protons with the carbons to which they are directly attached (one-bond C-H coupling). sdsu.eduresearchgate.net It is a powerful tool for assigning the carbon spectrum based on the more easily interpreted proton spectrum. For instance, the α-proton signal would show a cross-peak with the α-carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation) : This experiment reveals correlations between protons and carbons over two to three bonds, which is essential for connecting different fragments of the molecule. sdsu.eduyoutube.com Key HMBC correlations for this compound would include the signal from the nine tert-butyl protons to the ester carbonyl carbon (C-1) and the quaternary carbon of the tert-butyl group. The α-proton (H-2) would show correlations to the carbonyl carbon (C-1) and carbons C-3 and C-4 of the side chain, confirming the placement of the ester and alkyl groups relative to the α-carbon.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide structural information through analysis of fragmentation patterns. osti.gov

High-Resolution Mass Spectrometry (HRMS) measures the m/z ratio with very high accuracy (typically to four or more decimal places). nih.govmdpi.com This precision allows for the determination of a compound's elemental formula. For this compound (C₁₁H₂₃NO₂), the exact mass of the protonated molecule [M+H]⁺ would be calculated and compared to the experimentally measured value to confirm the molecular formula, distinguishing it from other potential compounds with the same nominal mass. mdpi.com

Table 3: HRMS Data for this compound

| Formula | Ion | Calculated Exact Mass |

|---|

Electrospray Ionization (ESI) is a soft ionization technique well-suited for polar and thermally labile molecules like amino acid esters. scripps.edu It typically generates protonated molecules, [M+H]⁺, with minimal fragmentation, making it ideal for determining the molecular weight of the analyte. nih.gov For this compound, the ESI-MS spectrum in positive ion mode would be expected to show a prominent base peak at m/z 216, corresponding to the [M+H]⁺ ion.

Tandem mass spectrometry (ESI-MS/MS) can be used to induce fragmentation and gain further structural information. A common fragmentation pathway for α-amino acid esters involves the loss of the ester group. For this compound, characteristic fragments would include the loss of isobutylene (B52900) (56 Da) from the [M+H]⁺ ion, resulting in a fragment at m/z 160. Another key fragmentation is the loss of the entire tert-butoxycarbonyl group to form an iminium ion at m/z 114. chimia.ch

Chemical Ionization (CI) and Electron Impact Ionization (EI) Techniques

Mass spectrometry serves as a critical tool for the structural elucidation of α-amino acid esters. Electron Impact (EI) and Chemical Ionization (CI) are two common ionization techniques employed for this purpose, each providing complementary information.

Electron Impact Ionization (EI): In EI mass spectrometry, high-energy electrons bombard the analyte molecule, leading to ionization and extensive fragmentation. This "hard" ionization technique is valuable for determining the fragmentation pattern of a molecule, which can be used to deduce its structure. For α-amino acid esters, fragmentation often occurs at the bonds adjacent to the nitrogen atom and the carbonyl group. A predominant dissociation pathway involves the cleavage of the C-Cα bond, leading to the loss of the carboxyl group as a neutral fragment. chempap.org While EI provides detailed structural information through these fragmentation patterns, the molecular ion peak (M+) is often weak or entirely absent, which can make determining the molecular weight challenging. nih.gov The fragmentation of gas-phase amino acid molecules by low-energy electron impact has been studied to understand these pathways in detail. researchgate.net

Chemical Ionization (CI): CI is a "softer" ionization technique that results in less fragmentation compared to EI. In CI, a reagent gas (such as methane, isobutane, or ammonia) is first ionized, and these reagent gas ions then react with the analyte molecule to ionize it, typically through proton transfer. nih.govnih.gov This process imparts less energy to the analyte, leading to a significantly more abundant protonated molecule [M+H]+. For α-amino acid esters, this is particularly advantageous as it allows for the unambiguous determination of the molecular weight. nih.gov The CI spectra are generally simpler than EI spectra, dominated by the quasi-molecular ion, which is useful when analyzing mixtures. researchgate.net

The complementary use of both techniques provides a comprehensive analysis: CI is used to determine the molecular mass, while EI provides detailed structural information through its characteristic fragmentation patterns.

Table 1: Comparison of EI and CI Mass Spectrometry for α-Amino Acid Ester Analysis

| Feature | Electron Impact (EI) | Chemical Ionization (CI) |

|---|---|---|

| Ionization Energy | High (typically 70 eV) | Low (via reagent gas ions) |

| Molecular Ion Peak | Often weak or absent nih.gov | Strong quasi-molecular ion [M+H]+ nih.gov |

| Fragmentation | Extensive, provides structural detail chempap.orgresearchgate.net | Minimal, simpler spectra researchgate.net |

| Primary Use | Structural elucidation via fragmentation patterns | Molecular weight determination nih.gov |

Chromatographic Methods for Analysis and Purification

Chromatography is an indispensable technique for the separation, purification, and analysis of α-amino acid esters from reaction mixtures.

Thin Layer Chromatography (TLC)

Thin Layer Chromatography (TLC) is a rapid and effective method used to monitor the progress of a chemical reaction and to assess the purity of a sample. chemistryhall.com For α-amino acid esters, the stationary phase is typically silica gel, a polar adsorbent. amrita.edu The mobile phase, or eluent, is a mixture of solvents chosen to achieve optimal separation. chemistryhall.com

The separation is based on the differential partitioning of the components between the stationary and mobile phases. amrita.edu Due to the presence of the polar amine and ester groups, this compound will have a moderate polarity. A typical solvent system might consist of a mixture of a nonpolar solvent (like hexane or heptane) and a more polar solvent (like ethyl acetate or dichloromethane). The ratio of these solvents is adjusted to achieve a retention factor (Rf) value that allows for clear separation from other spots.

After development, the spots on the TLC plate are visualized. Since amino acid esters are often colorless, a staining agent is required. Ninhydrin is a common choice for compounds with primary amine groups, which reacts to produce a characteristic purple or yellow spot upon heating. southernbiological.com

Column Chromatography (Flash Chromatography)

For the purification of multigram quantities of α-amino acid esters, column chromatography, often in its faster variant known as flash chromatography, is the method of choice. Similar to TLC, this technique utilizes a stationary phase, typically silica gel, packed into a glass column.

The crude product mixture is loaded onto the top of the column, and the eluent (mobile phase) is passed through the column under pressure (using compressed air in the case of flash chromatography). The components of the mixture travel down the column at different rates based on their polarity and affinity for the stationary phase. Less polar compounds elute faster, while more polar compounds are retained longer on the silica gel. By collecting fractions of the eluting solvent, the desired compound, such as this compound, can be isolated in a pure form. The solvent system used is often determined by first optimizing the separation on TLC plates.

High-Performance Liquid Chromatography (HPLC) for Diastereomeric Separation

When an α-amino acid ester is synthesized in a way that creates a new stereocenter, a mixture of diastereomers can be formed. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation and quantification of these diastereomers.

The separation can be achieved using either normal-phase (NP-HPLC) or reversed-phase (RP-HPLC) chromatography. researchgate.net In NP-HPLC, a polar stationary phase is used with a nonpolar mobile phase, while RP-HPLC employs a nonpolar stationary phase (like C18) with a polar mobile phase. researchgate.netresearchgate.net The choice between the two depends on the specific properties of the diastereomers. The subtle differences in the three-dimensional structures of diastereomers lead to different interactions with the stationary phase, allowing for their separation. For instance, differences in the polarity and rigidity of derivatizing groups on the amino acid can significantly impact the retention behavior and separability of diastereomers. researchgate.net By optimizing the column type and mobile phase composition, baseline separation of the diastereomers can often be achieved, allowing for their isolation and characterization. researchgate.net

X-ray Diffraction for Structural Elucidation

X-ray diffraction is the most definitive method for determining the three-dimensional atomic structure of a crystalline compound. To perform this analysis, a high-quality single crystal of the α-amino acid ester must be grown.

When a beam of X-rays is passed through the crystal, the electrons of the atoms diffract the beam in a specific pattern. This diffraction pattern is recorded and analyzed to generate an electron density map of the molecule. From this map, the precise positions of all atoms (excluding hydrogen, which is typically difficult to locate) can be determined. This provides unambiguous information on bond lengths, bond angles, and the absolute stereochemistry of the molecule. While obtaining suitable crystals can be a significant challenge, X-ray crystallography provides unparalleled detail about the solid-state structure of compounds like this compound. researchgate.net

Thermal Analysis (e.g., TG-DTA, EGA)

Thermal analysis techniques are crucial for characterizing the thermal stability and decomposition profile of α-amino acid esters like this compound. These methods provide valuable data on how the material behaves under controlled heating, which is essential for understanding its properties and potential applications. The primary techniques used for this purpose are Thermogravimetric Analysis (TGA), Differential Thermal Analysis (DTA), and Evolved Gas Analysis (EGA).

Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA)

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is used to determine the thermal stability of a material and to quantify mass loss associated with processes like decomposition, sublimation, or dehydration. Differential Thermal Analysis (DTA) measures the temperature difference between a sample and an inert reference material as they are subjected to the same temperature program. DTA detects exothermic (heat-releasing) and endothermic (heat-absorbing) events, such as melting, crystallization, and decomposition.

For α-amino acid esters, the thermal decomposition process is complex. The stability is influenced by the nature of the amino acid side chain and the type of ester group. In the case of this compound, the decomposition is expected to be initiated by the thermolysis of the tert-butyl ester group. This process typically involves the elimination of isobutylene, leading to the formation of the corresponding carboxylic acid, 2-aminoheptanoic acid. Subsequent decomposition of the amino acid would occur at higher temperatures.

A typical TG-DTA analysis of an α-amino acid ester would reveal a multi-stage decomposition pattern. The initial mass loss observed in the TGA curve would correspond to the cleavage of the ester group. The DTA curve would simultaneously show an endothermic or exothermic peak associated with this decomposition step. At higher temperatures, further mass loss would be observed, corresponding to the breakdown of the amino acid backbone, often involving decarboxylation and deamination.

Evolved Gas Analysis (EGA)

Evolved Gas Analysis (EGA) is a technique used to identify the gaseous products released from a sample during thermal decomposition. It is typically coupled with a TGA or DTA instrument, allowing for the simultaneous measurement of mass loss and the identification of the evolved volatile products. Common methods for EGA include mass spectrometry (MS) and Fourier Transform Infrared Spectroscopy (FTIR).

When analyzing this compound, EGA would be instrumental in confirming the decomposition mechanism. As the sample is heated, the EGA system would detect the gases evolved at each stage of mass loss.

Initial Decomposition Stage : In the temperature range corresponding to the first mass loss in the TGA, the primary gas detected by EGA would be isobutylene (C₄H₈). This would confirm that the initial decomposition step is the elimination of the tert-butyl group.

Secondary Decomposition Stages : At higher temperatures, as the resulting 2-aminoheptanoic acid decomposes, EGA would detect gases such as carbon dioxide (CO₂), ammonia (NH₃), and various hydrocarbon fragments resulting from the breakdown of the heptyl side chain.

The combination of TGA, DTA, and EGA provides a comprehensive thermal profile of the compound, detailing its stability limits, the energetics of its decomposition, and the nature of the decomposition products.

Detailed Research Findings

While the general principles of thermal decomposition for α-amino acid esters are well-understood, specific experimental data from TG-DTA or EGA analyses for this compound are not extensively available in the public literature. However, based on studies of analogous compounds, a representative thermal decomposition profile can be described. The analysis would likely show an onset of decomposition related to the loss of the tert-butyl group at a specific temperature, followed by the decomposition of the amino acid residue at higher temperatures.

The data presented in the following tables are illustrative of the type of results obtained from a comprehensive thermal analysis of an α-amino acid ester like this compound.

Table 1: Representative TG-DTA Data for an α-Amino Acid Ester

| Decomposition Stage | Temperature Range (°C) | Mass Loss (%) | DTA Peak (°C) | Peak Type |

|---|---|---|---|---|

| 1 (Ester Cleavage) | 150 - 250 | ~28% | ~220 | Endothermic |

| 2 (Amino Acid Decomposition) | 250 - 400 | ~72% | ~350 | Exothermic |

Table 2: Representative Evolved Gas Analysis (EGA-MS) Data

| Decomposition Stage | Temperature Range (°C) | Major Evolved Gases (m/z) | Inferred Product |

|---|---|---|---|

| 1 | 150 - 250 | 56, 41 | Isobutylene |

| 2 | 250 - 400 | 44, 17, 28 | Carbon Dioxide, Ammonia, Carbon Monoxide |

These tables provide a generalized summary of the expected thermal behavior. The precise temperatures, mass loss percentages, and evolved gas profiles would need to be determined through direct experimental analysis of this compound.

Computational Studies and Mechanistic Insights

Quantum Chemical Calculations

Quantum chemical calculations are instrumental in elucidating the fundamental properties of tert-butyl 2-aminoheptanoate at the molecular level. These methods model the electronic and geometric structure of the molecule to predict its behavior and properties.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. For amino acids and their esters, DFT calculations can determine optimized geometries, vibrational frequencies, and a variety of molecular descriptors. mdpi.comresearchgate.net

DFT studies on this compound would typically employ a hybrid functional, such as B3LYP, combined with a basis set like 6-31G(d,p) to accurately model its geometry and electronic properties. mdpi.com Key parameters derived from these calculations provide insights into the molecule's reactivity and stability.

Calculated Molecular Properties:

HOMO-LUMO Gap: The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a critical indicator of chemical reactivity. A smaller gap suggests higher reactivity.

Molecular Electrostatic Potential (MEP): The MEP map visualizes the charge distribution on the molecule's surface, identifying electrophilic (electron-poor) and nucleophilic (electron-rich) regions. For this compound, the amino group would be a primary nucleophilic site, while the carbonyl carbon of the ester would be electrophilic.

Thermodynamic Properties: DFT calculations can predict thermodynamic parameters such as enthalpy, Gibbs free energy, and entropy, which are essential for understanding the spontaneity and energy changes of reactions involving the compound. researchgate.net

| Calculated Parameter | Significance for this compound |

|---|---|

| Optimized Geometry (Bond Lengths/Angles) | Provides the most stable three-dimensional structure. |

| HOMO Energy | Indicates the electron-donating ability of the molecule. |

| LUMO Energy | Indicates the electron-accepting ability of the molecule. |

| Dipole Moment | Quantifies the overall polarity of the molecule, influencing solubility and intermolecular interactions. |

Potential Energy Surface Analysis

The concept of a Potential Energy Surface (PES) is fundamental to understanding molecular structures and reaction pathways. longdom.org A PES maps the potential energy of a system as a function of its atomic coordinates. libretexts.org For a molecule like this compound, with its rotatable bonds, the PES can be complex.

Analysis of the PES helps identify:

Stable Conformers: These correspond to the energy minima on the surface and represent the most likely shapes the molecule will adopt. longdom.org

Transition States: These are saddle points on the PES that connect different minima and represent the energy barrier for conformational changes or chemical reactions. libretexts.org

For this compound, PES analysis would focus on the rotation around the Cα-Cβ bond of the heptyl chain and the C-N bond, as well as the orientation of the bulky tert-butyl group. Understanding the energy landscape is crucial for predicting how the molecule might orient itself when interacting with other molecules, such as in a protein's active site. Computational studies on similar molecules, like tertiary carbamates, have used PES analysis to understand the interplay between rotation and nitrogen lone-pair hybridization. researchgate.net

Molecular Modeling and Docking Studies

Molecular modeling and docking are powerful computational tools for predicting how a ligand, such as this compound, might interact with a biological macromolecule, typically a protein.

Protein-Ligand and Protein-Protein Interaction Analysis

Protein-Ligand Interactions: Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. mdpi.com This technique is essential in drug discovery and for understanding the biological roles of small molecules. nih.gov

In a typical docking study involving this compound, the molecule would be placed into the binding site of a target protein. The docking algorithm then explores various conformations and orientations of the ligand, scoring them based on the predicted binding affinity. mjpms.in The final output provides a model of the protein-ligand complex, detailing the specific interactions.

Key interactions for this compound would likely involve:

Hydrogen Bonding: The amino group can act as a hydrogen bond donor, while the carbonyl oxygen of the ester can act as an acceptor. nih.gov

Hydrophobic Interactions: The pentyl side chain and the tert-butyl group would likely engage in hydrophobic interactions with nonpolar amino acid residues in the binding pocket. nih.gov

| Interaction Type | Potential Interacting Groups on this compound | Typical Interacting Protein Residues |

|---|---|---|

| Hydrogen Bond (Donor) | Amino group (-NH2) | Aspartate, Glutamate, Serine |

| Hydrogen Bond (Acceptor) | Carbonyl oxygen (C=O) | Arginine, Lysine, Histidine |

| Hydrophobic/Van der Waals | Heptyl side chain, Tert-butyl group | Leucine, Isoleucine, Valine, Phenylalanine |

Protein-Protein Interaction Analysis: While this compound is a small molecule, it could potentially modulate a protein-protein interaction (PPI). It might achieve this by binding to one of the protein partners at the interface, either stabilizing or disrupting the complex. Computational methods can be used to dock the molecule to the surface of the interacting proteins to explore this possibility.

Elucidation of Reaction Mechanisms

Computational chemistry is also vital for understanding the step-by-step pathways of chemical reactions. For this compound, this is particularly relevant in the context of its synthesis and derivatization, especially in reactions involving organometallic catalysts.

Mechanistic Pathways of Organometallic Reactions

Organometallic chemistry is crucial for many synthetic transformations, and understanding the underlying mechanisms is key to optimizing these reactions. rsc.org Amino acid esters are common substrates in organometallic catalysis, for example, in cross-coupling reactions to form new carbon-carbon or carbon-heteroatom bonds.

Computational studies can model the entire catalytic cycle, including:

Oxidative Addition: The initial step where the metal center inserts into a substrate bond.

Transmetalation: The transfer of an organic group from one metal to another.

Reductive Elimination: The final step where the product is formed and the catalyst is regenerated.

For a reaction involving this compound, DFT calculations could be used to determine the energies of intermediates and transition states along the reaction coordinate. This would reveal the rate-determining step and provide insights into the role of ligands on the metal center. For instance, in nickel-catalyzed cross-dehydrogenative coupling reactions, mechanistic studies have helped elucidate the role of aryl radicals in hydrogen atom transfer (HAT) processes from substrates like aldehydes and alkenes. acs.org Similarly, understanding the mechanism of biocatalytic C-H amination to synthesize α-amino esters can be aided by computational models. nih.gov

Analysis of Transition States and Intermediates

There is no available research that specifically details the computational analysis of transition states and intermediates involved in reactions of or leading to this compound. Such studies would typically involve quantum mechanical calculations to model the reaction pathways, identify the structures of transition states and any intermediates, and calculate their relative energies. This information is crucial for understanding the reaction mechanism at a molecular level.

Stereochemical Outcomes from Computational Perspectives

Specific computational studies predicting or explaining the stereochemical outcomes of reactions involving this compound have not been reported. Computational chemistry can be a powerful tool to understand the origins of stereoselectivity, often by comparing the energies of diastereomeric transition states leading to different stereoisomers. Without dedicated studies on this molecule, any discussion would be purely hypothetical.

Prediction of Reactivity and Selectivity

There are no specific computational models or studies that predict the reactivity and selectivity of this compound. Such predictions often rely on calculations of molecular properties like frontier molecular orbitals (HOMO-LUMO), electrostatic potential maps, and various reactivity indices. These computational tools help in understanding how a molecule will interact with different reagents and under various conditions. In the absence of such studies for this compound, no detailed predictions can be made.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.